molecular formula C10H14O2 B1201272 Bornane-2,6-dione CAS No. 1935-17-7

Bornane-2,6-dione

Cat. No. B1201272
CAS RN: 1935-17-7
M. Wt: 166.22 g/mol
InChI Key: PCEVUTCFZAQRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bornane-2,6-dione is a diketone that is bornane bearing two oxo substituents at positions 2 and 6. It derives from a hydride of a bornane.

Scientific Research Applications

Synthetic Applications and Molecular Structure

Bornane-2,6-dione, also known as camphor quinone, has been utilized in various synthetic chemical reactions. For instance, mono- and di-ethyleneketals of bornane-2,3-dione were used in selective reactions, including a novel route to epicamphor (Baker & Davis, 1968). The crystal and molecular structures of α- and β-hydrazones of (-)-bornane-2,3-dione were confirmed, showing significant structural insights (Cullen et al., 1983).

Novel Synthetic Pathways

Research has demonstrated a regio- and diastereospecific ring cleavage of bornane-2,3-dione under Bucherer-Bergs reaction conditions, providing a straightforward synthetic pathway to cyclopentane carboxylic acid derivatives (Knizhnikov et al., 2012).

Inhibition and Corrosion Protection

Bornane-2,6-dione derivatives have been studied for their inhibition properties for mild steel corrosion in acidic solutions. This highlights their potential as effective inhibitors in industrial applications (Chafiq et al., 2020).

Enantioselective Reactions and Chiroptical Properties

The ene reaction of nitrosoarene, triazolinedione, and singlet oxygen with tiglic amides of bornane-derived sultam showed excellent diastereoselectivity, providing a route to enantiomerically pure nitrogen- and oxygen-functionalized acrylic acid derivatives (Adam et al., 2002). Additionally, quantumchemical calculations have been used to study the chiroptical properties of twisted conjugated diene and dione chromophores, including bornane-2,3-dione (Donkersloot & Buck, 1986).

Polymerization and Toughening Applications

(6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione, derived from L-lactide and related to bornane-2,6-dione, was used in polymerizations to yield high molecular weight and high Tg polymers. This demonstrates its utility in creating novel polymeric alloys for improving toughness over traditional PLA (Jing & Hillmyer, 2008).

properties

CAS RN

1935-17-7

Product Name

Bornane-2,6-dione

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptane-2,6-dione

InChI

InChI=1S/C10H14O2/c1-9(2)6-4-7(11)10(9,3)8(12)5-6/h6H,4-5H2,1-3H3

InChI Key

PCEVUTCFZAQRKV-UHFFFAOYSA-N

SMILES

CC1(C2CC(=O)C1(C(=O)C2)C)C

Canonical SMILES

CC1(C2CC(=O)C1(C(=O)C2)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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